molecular formula C17H14F3N3OS B4238341 4-(2-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE

4-(2-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE

Cat. No.: B4238341
M. Wt: 365.4 g/mol
InChI Key: MAKFKZOEVLBWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thienylmethyl group, and a trifluoromethyl group attached to a pyrimidinamine core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached through a Friedel-Crafts alkylation reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methoxyphenyl)-N-(2-thienylmethyl)-2-pyrimidinamine: Lacks the trifluoromethyl group.

    4-(2-methoxyphenyl)-N-(2-thienylmethyl)-6-methyl-2-pyrimidinamine: Contains a methyl group instead of a trifluoromethyl group.

    4-(2-methoxyphenyl)-N-(2-thienylmethyl)-6-chloro-2-pyrimidinamine: Contains a chloro group instead of a trifluoromethyl group.

Properties

IUPAC Name

4-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3OS/c1-24-14-7-3-2-6-12(14)13-9-15(17(18,19)20)23-16(22-13)21-10-11-5-4-8-25-11/h2-9H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKFKZOEVLBWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)NCC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE
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4-(2-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE
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4-(2-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE
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4-(2-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE
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4-(2-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE
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4-(2-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE

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